molecular formula C21H20N6O2 B5051660 N-(3-methyl-5-cinnolinyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine

N-(3-methyl-5-cinnolinyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine

Cat. No.: B5051660
M. Wt: 388.4 g/mol
InChI Key: XJOCDYWOZJRBCP-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various biological targets .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine (1,2-diaminobenzenes) with carboxylic acids or aldehydes . The specific synthesis pathway for “N-(3-methyl-5-cinnolinyl)-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine” would likely depend on the specific functional groups present in the molecule .


Molecular Structure Analysis

The benzimidazole core is a bicyclic heteroaromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . The specific structure of “N-(3-methyl-5-cinnolinyl)-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine” would include additional functional groups attached to this core.


Chemical Reactions Analysis

Benzimidazole compounds can participate in a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the benzimidazole core . The specific reactions that “N-(3-methyl-5-cinnolinyl)-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine” can undergo would depend on its specific structure.


Physical and Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . The specific physical and chemical properties of “N-(3-methyl-5-cinnolinyl)-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine” would depend on its specific structure.

Mechanism of Action

The mechanism of action of benzimidazole derivatives in a biological context often involves binding to biological targets such as enzymes or receptors . The specific mechanism of action of “N-(3-methyl-5-cinnolinyl)-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine” would depend on its specific structure and the biological context.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties . For example, some benzimidazole derivatives are used as therapeutic drugs and have been extensively tested for safety .

Future Directions

The benzimidazole core is a common motif in medicinal chemistry, and research into new benzimidazole derivatives with therapeutic potential is ongoing . The future directions for research into “N-(3-methyl-5-cinnolinyl)-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine” would likely depend on its specific biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-(3-methylcinnolin-5-yl)-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-13-12-14-15(6-5-7-16(14)26-25-13)22-20-18(27(28)29)9-8-17-19(20)24-21(23-17)10-3-2-4-11-21/h5-9,12,22H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOCDYWOZJRBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2NC3=C(C=CC4=NC5(CCCCC5)N=C43)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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